2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde
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Overview
Description
2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Chloro and Fluorobenzoyl Groups: The chloro and fluorobenzoyl groups are introduced through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of Lewis acids as catalysts and appropriate solvents to facilitate the substitution.
Formylation: The formyl group is introduced at the 3-position of the indole ring through Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-Chloro-1-(2-fluorobenzoyl)indole-3-carboxylic acid.
Reduction: 2-Chloro-1-(2-fluorobenzoyl)indole-3-methanol.
Substitution: 2-Methoxy-1-(2-fluorobenzoyl)indole-3-carbaldehyde.
Scientific Research Applications
2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-Chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Lacks the chloro and fluorobenzoyl groups, making it less complex and potentially less biologically active.
2-Chloroindole-3-carbaldehyde: Similar structure but lacks the fluorobenzoyl group, which may affect its chemical reactivity and biological properties.
1-(2-Fluorobenzoyl)indole-3-carbaldehyde: Lacks the chloro group, which may influence its substitution reactions and overall stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
68770-78-5 |
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Molecular Formula |
C16H9ClFNO2 |
Molecular Weight |
301.70 g/mol |
IUPAC Name |
2-chloro-1-(2-fluorobenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H9ClFNO2/c17-15-12(9-20)10-5-2-4-8-14(10)19(15)16(21)11-6-1-3-7-13(11)18/h1-9H |
InChI Key |
WAXSTNVIRITJHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2C(=O)C3=CC=CC=C3F)Cl)C=O |
Origin of Product |
United States |
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